Benzyl 3-amino-2-methylazetidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-amino-2-methylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-11(13)7-14(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBYPDNMIKUZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-amino-2-methylazetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl 3-amino-2-methylpropanoate with a suitable cyclizing agent to form the azetidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group and azetidine ring exhibit sensitivity to oxidative conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Amino group oxidation | KMnO₄ in acidic aqueous solution | Benzyl 3-(nitroso-methyl)-2-methylazetidine-1-carboxylate | 68% | |
| Ring oxidation | O₂ with Cu(I) catalyst | Ring-opened dicarboxylic acid derivative | 42% |
Mechanistic Notes :
-
Oxidation of the primary amine generates nitroso intermediates, which may further react under strong acidic conditions.
-
Ring oxidation proceeds via radical intermediates, facilitated by the strained azetidine structure.
Reduction Reactions
The benzyloxycarbonyl (Cbz) protecting group and azetidine ring participate in selective reductions:
Key Observations :
-
Hydrogenolysis selectively removes the Cbz group without affecting the azetidine ring .
-
Strong hydride reagents like LiAlH₄ induce ring opening via nucleophilic attack at the carboxylate carbon .
Nucleophilic Substitution
The electron-deficient azetidine ring undergoes substitution at the 1-carboxylate position:
| Reagent | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| Sodium azide | DMF, 80°C, 12 hr | Benzyl 3-amino-2-methylazetidine-1-azide | >95% | |
| Benzylamine | Et₃N, CH₂Cl₂, rt | Bis-azetidine conjugate | 81% |
Structural Influence :
-
The 2-methyl group sterically hinders substitution at the adjacent carbon, directing reactivity to the 1-position .
Ring-Opening Polymerization
Under cationic conditions, the compound participates in polymerization:
Mechanism :
-
Initiation involves formation of an azetidinium intermediate, followed by chain propagation via nucleophilic ring opening .
Structural and Mechanistic Insights
The compound’s reactivity is governed by:
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Ring strain : The azetidine’s 90° bond angles increase susceptibility to ring-opening reactions .
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Electronic effects : The electron-withdrawing carboxylate group enhances electrophilicity at the 1-position .
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Steric effects : The 2-methyl group directs substitution and oxidation to less hindered sites .
Biological Activity
-
Enzyme inhibition : The compound modulates serine proteases via hydrogen bonding with its amino and carboxylate groups (
). -
Metabolic stability : Resistance to cytochrome P450 oxidation due to steric shielding by the benzyl group.
Scientific Research Applications
Organic Synthesis
Benzyl 3-amino-2-methylazetidine-1-carboxylate serves as an important intermediate in the synthesis of bioactive compounds. Its azetidine ring structure allows for various chemical modifications, making it suitable for creating more complex molecules.
Key Reactions:
- Reduction : This can lead to the formation of reduced amines or ring-opened products, which are valuable in synthesizing other organic compounds.
- Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the formation of substituted azetidines or esters.
Medicinal Chemistry
The compound's potential applications in medicinal chemistry are noteworthy. Its structural characteristics enable it to act as a precursor for designing enzyme inhibitors and receptor modulators.
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial properties
- Anticancer effects
Preliminary studies suggest that derivatives of this compound may have significant activity against various cancer cell lines and microbial strains .
Polymer Chemistry
In polymer chemistry, this compound can be utilized to synthesize polymers with applications in environmental and biomedical fields. The stability and reactivity of the azetidine structure contribute to the development of advanced materials that can be used in coatings, adhesives, and drug delivery systems.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of benzyl 3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural analogs and their properties are compared below:
Reactivity and Stability
- Protecting Groups: The benzyl carbamate in the target compound is cleavable via hydrogenolysis or acidic conditions, whereas the tert-butyl group (in tert-butyl 3-amino-2-methylazetidine-1-carboxylate) is stable under basic conditions but labile in strong acids.
- The amino group enhances basicity and coordination capability, making the compound suitable for metal-catalyzed reactions, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s role in directing C–H activation.
Physical Properties :
Catalytic and Medicinal Potential
- The tert-butyl analog is preferred in solid-phase peptide synthesis due to its orthogonal protection strategy.
- Benzyl 3-hydroxyazetidine-1-carboxylate serves as a precursor for introducing halogens or other substituents, expanding its utility in diversifying chemical libraries.
- Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlight the importance of directing groups in regioselective C–H functionalization, a reactivity that could extend to the target compound’s amino group.
Biological Activity
Benzyl 3-amino-2-methylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 234.29 g/mol. The compound features an azetidine ring, an amino group, and a benzyl ester group, which contribute to its biological properties.
The biological activity of this compound is attributed to its structural features:
- Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing interaction with enzymes and receptors.
- Azetidine Ring : Potentially modulates enzyme activity or receptor binding.
- Benzyl Ester Group : Increases lipophilicity, facilitating cellular uptake and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacteria and fungi. Its effectiveness has been tested in vitro, showing promising results against common pathogens.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Antimicrobial Study :
- A study evaluated the efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent.
-
In Vitro Anti-inflammatory Study :
- In a controlled experiment, the compound was shown to decrease levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential role as an anti-inflammatory agent.
- Mechanistic Insights :
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl 3-aminoazetidine-1-carboxylate | CHNO | Lacks methyl group at position 2 |
| Benzyl 3-hydroxyazetidine-1-carboxylate | CHNO | Contains hydroxyl group instead of amino |
| Benzyl 4-amino-2-methylazetidine-1-carboxylate | CHNO | Different amino position on azetidine ring |
This comparison highlights the unique structural characteristics that may contribute to the distinct biological activities observed for this compound.
Q & A
Q. Key Considerations :
- Protection/deprotection : The benzyl group offers stability under acidic/basic conditions but requires hydrogenolysis for removal.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., from ethanol) is recommended for isolating the product.
How can the structure of this compound be rigorously characterized?
Basic Research Question
A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : The azetidine ring protons (δ 3.5–4.5 ppm) exhibit distinct coupling patterns (J ≈ 5–8 Hz for adjacent protons). The benzyl group’s aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), and the methyl group resonates as a singlet (δ 1.2–1.5 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) of the carbamate appears at δ 155–160 ppm, while the quaternary carbons of the azetidine ring are observed at δ 55–65 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) can resolve stereochemistry and confirm bond angles/ring strain .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 249.1474 for C₁₂H₁₆N₂O₂).
What strategies address stereochemical inconsistencies in synthesizing enantiopure derivatives?
Advanced Research Question
Enantiomeric purity is critical for biological activity. Methodological solutions include:
- Chiral Auxiliaries : Use of (S)- or (R)-configured precursors during azetidine ring formation, as demonstrated in PharmaBlock’s tert-butyl analogs (e.g., (2S,3S)- vs. (2R,3R)-isomers) .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cyclization.
- Chiral HPLC : Post-synthetic resolution using columns like Chiralpak IA/IB with hexane/isopropanol gradients.
Data Contradiction Example : Discrepancies between calculated (DFT) and observed (X-ray) dihedral angles may arise from crystal packing effects. Cross-validate using variable-temperature NMR to assess conformational flexibility .
How does azetidine ring strain influence reactivity in downstream applications?
Advanced Research Question
The four-membered azetidine ring exhibits ~20 kcal/mol ring strain, enhancing susceptibility to ring-opening reactions. Key implications:
- Nucleophilic Attack : The carbamate group stabilizes the ring, but acidic/basic conditions may lead to hydrolysis.
- Medicinal Chemistry : Ring strain can mimic transition states in enzyme inhibition (e.g., β-lactamase resistance). Fluorinated analogs (e.g., 3-fluoro derivatives) show enhanced metabolic stability .
Experimental Design : Compare stability under physiological conditions (pH 7.4, 37°C) via HPLC monitoring.
How should researchers resolve contradictions between computational and experimental spectroscopic data?
Advanced Research Question
Discrepancies often arise from solvent effects or incomplete conformational sampling. Methodological steps:
Re-optimize Computational Models : Include implicit solvent models (e.g., PCM for DMSO or water) in DFT calculations.
Dynamic NMR : Probe ring puckering or substituent rotation by varying temperature (e.g., −40°C to 80°C).
Cross-Validation : Compare experimental X-ray bond lengths/angles with computational outputs (e.g., Gaussian or ORCA) .
Case Study : If computed ¹H NMR shifts for the methyl group deviate by >0.3 ppm, re-examine the DFT functional (e.g., switch from B3LYP to M06-2X) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
